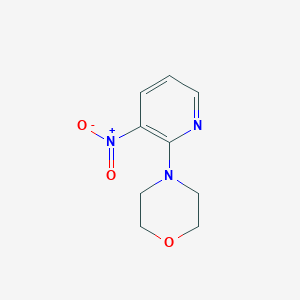

4-(3-Nitropyridin-2-yl)morpholine

Vue d'ensemble

Description

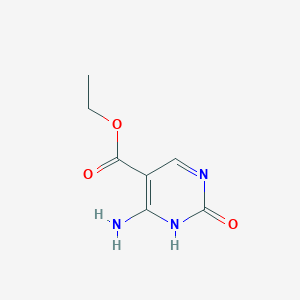

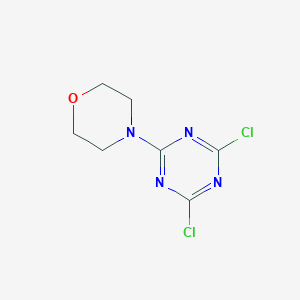

“4-(3-Nitropyridin-2-yl)morpholine” is a chemical compound with the molecular formula C9H11N3O3 and a molecular weight of 209.2 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of “4-(3-Nitropyridin-2-yl)morpholine” involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . The synthesis process has been performed in a stereoselective manner and using transition metal catalysis .Molecular Structure Analysis

The InChI code of “4-(3-Nitropyridin-2-yl)morpholine” is 1S/C9H11N3O3/c13-12(14)8-2-1-3-10-9(8)11-4-6-15-7-5-11/h1-3H,4-7H2 . This indicates the presence of a six-membered morpholine ring with a nitropyridinyl group attached .Chemical Reactions Analysis

The reaction mechanism of “4-(3-Nitropyridin-2-yl)morpholine” is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis

“4-(3-Nitropyridin-2-yl)morpholine” is a solid substance at room temperature . It has a melting point of 91 - 94°C . The compound is very soluble, with a solubility of 3.47 mg/ml or 0.0166 mol/l .Applications De Recherche Scientifique

Synthesis and Biological Activity

Synthesis of Biologically Active Compounds : 4-(3-Nitropyridin-2-yl)morpholine is a key intermediate in synthesizing various biologically active compounds, particularly in cancer research. Its derivatives have shown potential in the development of small molecule inhibitors for anticancer studies (Wang et al., 2016).

Glucosidase Inhibition and Antioxidant Activity : Compounds derived from 4-(3-Nitropyridin-2-yl)morpholine have been evaluated for their in vitro antioxidant activities and as glucosidase inhibitors. This suggests their utility in managing conditions related to oxidative stress and glucose metabolism (Özil et al., 2018).

Study of Hydrogen-bonded Structures : Research has focused on studying the hydrogen-bonded sheet structures in compounds related to 4-(3-Nitropyridin-2-yl)morpholine. This has implications for understanding molecular interactions and designing new materials or drugs (Orozco et al., 2008).

Chemical Synthesis and Analysis

Development of Kinase Inhibitors : The compound has been involved in the synthesis of novel inhibitors targeting the PI3K-AKT-mTOR pathway, which is significant in cancer treatment (Hobbs et al., 2019).

Crystal Structure Analysis : Studies have been conducted on the crystal structures of compounds including 4-(3-Nitropyridin-2-yl)morpholine derivatives, providing insights into molecular configurations that are crucial for drug design (Gzella et al., 2000).

Novel Applications and Drug Development

Tumor Necrosis Factor Alpha and Nitric Oxide Inhibition : Derivatives of 4-(3-Nitropyridin-2-yl)morpholine have shown inhibition of tumor necrosis factor alpha and nitric oxide, which are important in inflammatory diseases and cancer therapy (Lei et al., 2017).

Fluorescent Probes for Hypoxic Cells : The compound has been used in the development of fluorescent probes for detecting hypoxic status in tumor cells. This has implications for cancer diagnosis and treatment monitoring (Feng et al., 2016).

Antileishmanial Activity : Morpholine derivatives including 4-(3-Nitropyridin-2-yl)morpholine have been investigated for their antileishmanial activity, contributing to the development of treatments for parasitic diseases (Süleymanoğlu et al., 2018).

Antimicrobial Activity : Studies have shown the effectiveness of derivatives in antimicrobial activities, which is significant for developing new antibiotics or antifungal agents (Janakiramudu et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors and avoiding contact with skin and eyes .

Propriétés

IUPAC Name |

4-(3-nitropyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-12(14)8-2-1-3-10-9(8)11-4-6-15-7-5-11/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMINJWUSSJFQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383670 | |

| Record name | 4-(3-nitropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Nitropyridin-2-yl)morpholine | |

CAS RN |

24255-27-4 | |

| Record name | 4-(3-nitropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)

![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)

![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)

![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)